(R)-{[2-(tert-butoxy)-2-oxoethyl]amino}(phenyl)acetic acid
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Overview
Description
(R)-{[2-(tert-butoxy)-2-oxoethyl]amino}(phenyl)acetic acid is a chiral compound with potential applications in various fields such as pharmaceuticals, organic synthesis, and materials science. The compound’s structure includes a phenylacetic acid moiety, an amino group, and a tert-butyl ester, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-{[2-(tert-butoxy)-2-oxoethyl]amino}(phenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid, tert-butyl alcohol, and an appropriate amine.
Esterification: Phenylacetic acid is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Amidation: The tert-butyl ester is then reacted with an amine to form the amide intermediate.
Chiral Resolution: The racemic mixture of the amide is resolved using chiral chromatography or enzymatic methods to obtain the (2R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes, followed by chiral resolution using high-throughput techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, to form various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Oxidized phenyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amides and esters.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (R)-{[2-(tert-butoxy)-2-oxoethyl]amino}(phenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-2-phenylacetic acid: The enantiomer of the compound, with different biological activity.
Phenylacetic acid derivatives: Compounds with similar structural features but lacking the chiral center or tert-butyl ester.
Uniqueness
Chirality: The (2R)-enantiomer exhibits unique biological activity compared to its (2S)-counterpart.
Functional Groups:
Properties
IUPAC Name |
(2R)-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-11(16)9-15-12(13(17)18)10-7-5-4-6-8-10/h4-8,12,15H,9H2,1-3H3,(H,17,18)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWMGJGYNYMSTK-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(C1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN[C@H](C1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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